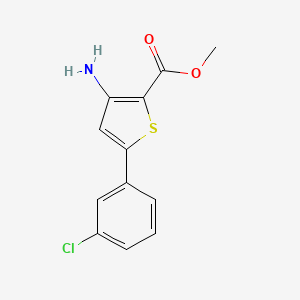

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate

Description

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (CAS: 91076-93-6) is a thiophene-based heterocyclic compound featuring a meta-chlorophenyl substituent and a methyl ester group. Its molecular formula is C₁₂H₁₀ClNO₂S, with a molecular weight of 283.73 g/mol. Key properties include an XLogP3-AA value of 3.9 (indicating moderate lipophilicity), a topological polar surface area of 80.6 Ų, and one hydrogen bond donor .

The compound is synthesized via multi-step procedures, often starting from substituted prop-2-enenitriles and methyl thioglycolate under basic conditions (e.g., K₂CO₃ in N-methylpyrrolidone) .

Properties

IUPAC Name |

methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPWFUWQZRXIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylic acid.

Esterification: The carboxylic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.

Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Used as a precursor in synthesizing more complex heterocyclic compounds, facilitating the development of novel materials with specific properties.

Biology

- Antimicrobial and Anticancer Properties : Investigated for its potential to inhibit various bacterial strains and cancer cell lines. Studies indicate that derivatives of this compound can effectively target triple-negative breast cancer (TNBC) cells, demonstrating significant growth inhibition.

Medicine

- Drug Development : Explored for designing inhibitors targeting specific enzymes or receptors. Its unique structure may enhance the efficacy of therapeutic agents against various diseases.

Industry

- Material Development : Utilized in creating materials with tailored electronic or optical properties, which are crucial for applications in electronics and photonics.

Recent studies highlight the anticancer activity of methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate:

- Mechanism of Action : The compound appears to induce cell cycle arrest rather than apoptosis in TNBC cells, as indicated by flow cytometry analyses showing increased G0/G1 phase cells.

Key Findings from Case Studies

-

Antitumor Effects :

- In vitro studies have shown that related thiophene compounds exhibit significant inhibition of TNBC cell proliferation.

- GI50 concentrations were reported around 13 μM, indicating effective growth inhibition with minimal toxicity to non-tumorigenic cells.

-

Comparative Analysis :

- This compound was compared with similar compounds lacking the chlorophenyl group, revealing enhanced hydrophobicity and potentially greater bioactivity due to its unique functional groups.

Safety and Toxicity Considerations

Preliminary safety assessments suggest potential skin and eye irritation upon exposure. Comprehensive toxicological studies are necessary to establish a detailed safety profile before clinical applications can be pursued.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for heterocyclic synthesis | Facilitates development of new compounds |

| Biology | Antimicrobial and anticancer properties | Effective against TNBC cell lines |

| Medicine | Drug development | Potential inhibitors for enzymes/receptors |

| Industry | Material development | Tailored electronic/optical properties |

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can interact with specific receptors in biological systems, modulating their activity.

Pathways Involved:

Signal Transduction: May affect signal transduction pathways by altering receptor activity.

Metabolic Pathways: Can influence metabolic pathways by inhibiting key enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

Position of Chlorine Substituent

- This compound is used to synthesize pyrimidine derivatives (e.g., triazolopyrimidines) via cyclization with hydrazine hydrate . Melting Point: 190–192°C (higher than meta-substituted analogs, likely due to symmetrical crystal packing) .

- Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (Target Compound): The meta-chloro group introduces steric hindrance and asymmetrical electronic effects, which may alter reactivity in cross-coupling reactions. Applications include antiplasmodial agent development .

Halogen vs. Electron-Donating Groups

- Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS: 1094398-45-4): Bromine’s larger atomic radius increases steric bulk and enhances leaving-group ability in substitution reactions. Used in Suzuki-Miyaura couplings for drug discovery .

- Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate: The methoxy group (electron-donating) increases electron density on the thiophene ring, improving yields in condensations (e.g., 99% yield with DMF-DMA) .

Ester Group Variations

- Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate: The ethyl ester increases lipophilicity (higher XLogP) compared to the methyl analog, enhancing membrane permeability. Demonstrated anticancer activity against breast cancer cell lines (IC₅₀ < 10 μM) . Synthesis: Involves esterification of the carboxylic acid precursor with ethanol/HCl .

- Methyl vs. Ethyl Esters in Dye Applications: Ethyl derivatives (e.g., Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate) act as disperse dyes for polyester fabrics, showing excellent fastness due to increased hydrophobicity .

Biological Activity

Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate, a compound belonging to the thiophene family, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its synthesis, structural characteristics, and various applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 267.73 g/mol. The compound features a thiophene ring substituted with an amino group and a chlorophenyl group, which contribute to its biological properties.

Structural Characteristics

The compound's structure allows for significant intramolecular and intermolecular interactions, including hydrogen bonding, which plays a crucial role in its biological activity. The presence of the amino and carboxyl groups facilitates various inter- and intra-molecular interactions that enhance its stability and reactivity in biological systems .

Antitumor Activity

Research indicates that thiophene derivatives, including this compound, exhibit promising antitumor properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). For instance, compounds related to this class have demonstrated IC50 values below 25 µM against these cell lines .

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of various thiophene derivatives reported significant activity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups on the phenyl ring enhances cytotoxicity. This compound fits this profile and is hypothesized to exhibit similar effects due to its structural features .

Antiviral Activity

In addition to its antitumor properties, this compound has been investigated for antiviral activity. Compounds within this chemical class have shown potential as inhibitors of viral replication, particularly against HIV and hepatitis C viruses. The mechanisms often involve interference with viral enzymes or cellular pathways essential for viral propagation .

Antimicrobial Activity

Thiophene derivatives have also been studied for their antimicrobial properties. Preliminary investigations suggest that this compound may exhibit activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Summary of Biological Activities

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitumor | HepG-2 | < 25 | |

| MCF-7 | < 25 | ||

| Antiviral | HIV | - | |

| Hepatitis C | - | ||

| Antimicrobial | Various Bacteria | - |

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Intermolecular Interactions : The compound's ability to form hydrogen bonds enhances its interaction with biological targets.

- Structural Modifications : Substituents on the thiophene ring influence the compound's reactivity and binding affinity to target proteins.

- Electrostatic Properties : The electrostatic potential calculated for similar compounds suggests favorable interactions with charged biological molecules .

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate?

The compound can be synthesized via esterification of its carboxylic acid precursor. For example, analogous 4-chlorophenyl derivatives are prepared by suspending 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid in ethanol saturated with dry HCl, followed by reflux and alkaline workup to yield the ester . Adapting this method for the 3-chlorophenyl variant would involve substituting the starting material with the 3-chloro-substituted analog. Thiophosgene can then react with the amino group to introduce isothiocyanate functionality, as demonstrated in related thiophene derivatives .

Q. How is structural confirmation performed for this compound?

Nuclear magnetic resonance (NMR) spectroscopy is critical. For example, in analogous compounds, NMR spectra reveal signals for aromatic protons (δ ~7.0–8.0 ppm), ester methyl groups (δ ~3.8–4.0 ppm), and amino protons (δ ~5.5 ppm, DO-exchangeable) . High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]) with mass accuracy <5 ppm . X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) can resolve crystal structures, though this requires high-quality single crystals .

Q. What analytical methods ensure purity and quality control?

High-performance liquid chromatography (HPLC) with gradients (e.g., methanol-water) is used to isolate and verify purity (≥98%) . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm, NH at ~3300 cm) . Melting points (e.g., 190–192°C for related compounds) provide additional validation .

Advanced Research Questions

Q. How can Pd-catalyzed cross-coupling reactions modify the thiophene core?

The amino group at the 3-position can participate in Buchwald-Hartwig amination or Suzuki-Miyaura coupling. For instance, Pd-catalyzed reactions with arylboronic acids (e.g., 4-methoxycarbonylphenylboronic acid) under microwave irradiation yield biaryl derivatives, confirmed by NMR and HRMS . Optimizing ligand systems (e.g., XPhos) and bases (KPO) enhances yields in sterically challenging reactions.

Q. What computational tools predict reactivity or electronic properties?

Density functional theory (DFT) studies calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, thiophene derivatives exhibit HOMO localization on the amino group, favoring electrophilic substitution . Molecular docking can model interactions with biological targets (e.g., kinases), guiding structure-activity relationship (SAR) studies .

Q. How does the 3-chlorophenyl substituent influence biological activity?

The electron-withdrawing chloro group enhances lipophilicity (logP ~4) and may improve membrane permeability. In antibacterial studies, similar thiophene derivatives inhibit bacterial growth by targeting cell wall synthesis enzymes (e.g., penicillin-binding proteins) . Mechanistic assays (e.g., enzyme inhibition kinetics) are recommended to validate targets.

Q. What strategies address low yields in intramolecular cyclization reactions?

Microwave-assisted synthesis reduces reaction times and improves yields. For example, ethyl bromoacetate reacts with thiophene precursors under microwave conditions (80°C, 30 min) to achieve >65% yield, avoiding side products from prolonged heating . Solvent choice (e.g., DMF for polar intermediates) and acid scavengers (e.g., NaCO) also optimize cyclization .

Q. Are there known contradictions in spectral data for this compound class?

Discrepancies in NMR shifts may arise from tautomerism (e.g., amino vs. imino forms) or solvent effects. For example, DMSO-d can deshield NH protons compared to CDCl. Redundant NMR experiments (e.g., - HSQC) and variable-temperature NMR resolve ambiguities .

Methodological Notes

- Synthesis Adaptation : Replace 4-chlorophenyl precursors with 3-chlorophenyl analogs in published protocols .

- Advanced Characterization : Combine XRD (SHELXL) with dynamic NMR for conformational analysis .

- Biological Assays : Use MIC (minimum inhibitory concentration) assays for antimicrobial screening and kinase inhibition assays for cancer-related studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.